molecular formula C20H20ClN3OS B2996842 2-[(2-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine CAS No. 422533-39-9

2-[(2-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine

Cat. No. B2996842
CAS RN: 422533-39-9
M. Wt: 385.91
InChI Key: OTGHXAXLDVLUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine is a chemical compound that has been synthesized for scientific research purposes. It is a member of the quinazoline family of compounds and has been studied for its potential use in various applications, including as a therapeutic agent.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has demonstrated that certain derivatives of quinazolin-4(3H)-ones, including those structurally related to the specified chemical compound, exhibit remarkable antibacterial and antifungal activities. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as against fungal strains, showing promising results as potential antimicrobial agents (Patel, N., Patel, V., Patel, H. R., Shaikh, F. M., & Patel, J. C., 2010). Similarly, novel phenylthiazolyl quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial activity, highlighting the importance of these compounds in developing new antimicrobial agents (Badwaik, H., Sonkar, S., Singh, M., Rajpal, S., Sisodiya, D., & Pandey, A., 2009).

Antitumor and Anti-inflammatory Activities

Quinazolinone derivatives have also shown significant promise in antitumor and anti-inflammatory applications. The synthesis of novel quinazolinone derivatives and their evaluation as diuretic agents indicate the versatility of these compounds in medical research, with some showing significant activity (Maarouf, A. R., El-Bendary, E. R., & Goda, F., 2004). Additionally, 2-(quinazolin-4-ylamino)-[1,4]benzoquinones have been identified as potent, covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), offering insights into the development of new antitumor agents (Wissner, A., Floyd, M. B., Johnson, B. D., Fraser, H. L., Ingalls, C., Nittoli, T., Dushin, R., Discafani, C., Nilakantan, R., Marini, J., Ravi, M., Cheung, K., Tan, X., Musto, S., Annable, T., Siegel, M., & Loganzo, F., 2005).

Novel Synthetic Pathways

The chemical synthesis of quinazoline derivatives, including processes that involve the introduction of novel functional groups or the creation of complex molecules, is a significant area of research. For instance, the development of methods to synthesize atropisomeric quinazolinone phosphine ligands showcases the innovative approaches to creating enantioselective catalysts and ligands for various chemical reactions (Dai, X., Wong, A., & Virgil, S., 1998).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c21-17-9-3-1-6-14(17)13-26-20-23-18-10-4-2-8-16(18)19(24-20)22-12-15-7-5-11-25-15/h1-4,6,8-10,15H,5,7,11-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGHXAXLDVLUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine

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